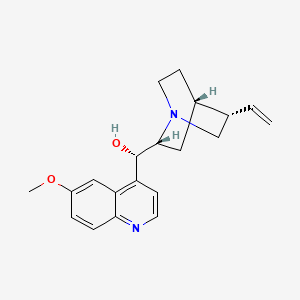

Ep vinyl quinidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C20H24N2O2 |

|---|---|

Molecular Weight |

324.4 g/mol |

IUPAC Name |

(S)-[(2R,4S,5S)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol |

InChI |

InChI=1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14+,19-,20+/m1/s1 |

InChI Key |

LOUPRKONTZGTKE-ITHTXLDVSA-N |

Isomeric SMILES |

COC1=CC2=C(C=CN=C2C=C1)[C@@H]([C@H]3C[C@@H]4CCN3C[C@H]4C=C)O |

Canonical SMILES |

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Epivinylquinidine (3-Epiquinine)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epivinylquinidine, systematically known as 3-Epiquinine, is a stereoisomer of the well-known Cinchona alkaloid, quinidine. As an epi-vinyl stereoisomer, it shares the same chemical formula and molecular weight as quinidine but differs in the three-dimensional arrangement of its atoms, specifically at the C3 and C9 positions. This structural nuance has profound implications for its biological activity. While quinidine is a clinically used Class I antiarrhythmic agent and an antimalarial drug, epivinylquinidine is primarily a subject of academic and industrial research, particularly in the fields of stereoselective synthesis and comparative pharmacology. This guide provides a comprehensive overview of the technical aspects of epivinylquinidine, including its synthesis, biological activity, and the experimental protocols used for its study.

Physicochemical Properties

Epivinylquinidine is a white to off-white solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value |

| CAS Number | 101143-87-7 |

| Molecular Formula | C₂₀H₂₄N₂O₂ |

| Molecular Weight | 324.42 g/mol |

| Appearance | White to off-white solid |

| Storage Conditions | Store at -20°C for long-term storage. |

Synthesis of Epivinylquinidine

The synthesis of epivinylquinidine is typically achieved through the epimerization of quinidine. Several methods have been reported, with the most common strategies involving a Mitsunobu reaction or an oxidation-reduction sequence.

Synthesis via Mitsunobu Reaction

The Mitsunobu reaction provides a reliable method for the stereochemical inversion of the hydroxyl group at the C9 position of quinidine. This reaction proceeds through an SN2 mechanism, leading to the inversion of stereochemistry.

Experimental Protocol:

-

Activation of the Hydroxyl Group: Quinidine is treated with a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), in an appropriate aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM). This in situ generates a reactive alkoxyphosphonium salt.

-

Nucleophilic Attack: A suitable nucleophile, such as a carboxylate (e.g., from benzoic acid), is introduced. The nucleophile attacks the activated C9 carbon, displacing the phosphine oxide and inverting the stereocenter.

-

Hydrolysis: The resulting ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide or potassium carbonate in a methanol/water mixture) to yield epivinylquinidine.

-

Purification: The final product is purified using column chromatography on silica gel.

Synthesis via Oxidation-Reduction

An alternative and often scalable approach involves the oxidation of the C9 hydroxyl group of quinidine to a ketone, followed by a stereoselective reduction.

Experimental Protocol:

-

Oxidation: The secondary alcohol at C9 of quinidine is oxidized to the corresponding ketone, quininone, using a suitable oxidizing agent. Common reagents for this transformation include manganese dioxide (MnO₂), Swern oxidation (oxalyl chloride, DMSO, and a hindered base), or Dess-Martin periodinane. The reaction is typically carried out in an inert solvent like DCM.

-

Reduction: The intermediate quininone is then reduced back to the alcohol. The stereochemical outcome of this reduction is highly dependent on the choice of reducing agent and reaction conditions. To favor the formation of the "epi" isomer, a sterically hindered hydride source or specific catalytic hydrogenation conditions may be employed.

-

Purification: The mixture of quinidine and epivinylquinidine is separated by column chromatography to isolate the desired epimer.

Caption: Synthesis pathways for Epivinylquinidine from Quinidine.

Biological Activity and Mechanism of Action

The biological activity of epivinylquinidine is significantly attenuated compared to its diastereomer, quinidine. This is most prominently observed in its antimalarial properties.

Antimalarial Activity

Quinidine exerts its antimalarial effect by accumulating in the food vacuole of the Plasmodium parasite and interfering with the polymerization of heme into hemozoin. The accumulation of free heme is toxic to the parasite. A comparative study of the antimalarial activity of cinchona alkaloids revealed that the stereochemistry at the C9 position is critical for this activity.

Quantitative Data:

| Compound | Relative in vitro Activity vs. Chloroquine-Sensitive P. falciparum | Relative in vitro Activity vs. Chloroquine-Resistant P. falciparum |

| Quinidine | >100x more active than 9-epimers | >10x more active than 9-epimers |

| Epivinylquinidine | Significantly less active | Significantly less active |

Data summarized from studies comparing the antiplasmodial activity of cinchona alkaloids.

The dramatic decrease in antimalarial potency for epivinylquinidine suggests that the specific spatial orientation of the hydroxyl group at C9 is crucial for its interaction with its biological target, likely the growing face of the hemozoin crystal or a related protein.

Cardiovascular Activity

Quinidine is a well-characterized Class Ia antiarrhythmic agent that primarily acts by blocking voltage-gated sodium channels in cardiomyocytes.[1][2] It also blocks several types of potassium channels.[3] This dual action prolongs the action potential duration and the effective refractory period, thereby suppressing arrhythmias.

There is a lack of specific data on the cardiovascular effects of epivinylquinidine. However, given the significant impact of stereochemistry on its antimalarial activity, it is plausible that its affinity for cardiac ion channels is also altered compared to quinidine. Further research is required to elucidate the specific electrophysiological effects of epivinylquinidine.

Caption: Proposed antimalarial mechanism of Quinidine and the reduced effect of Epivinylquinidine.

Experimental Protocols for Biological Evaluation

In Vitro Antimalarial Assay

The antimalarial activity of epivinylquinidine can be assessed using a standard in vitro assay with cultured Plasmodium falciparum.

Protocol:

-

Parasite Culture: P. falciparum (chloroquine-sensitive and/or resistant strains) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and hypoxanthine.

-

Drug Preparation: A stock solution of epivinylquinidine is prepared in a suitable solvent (e.g., DMSO) and serially diluted to obtain a range of concentrations.

-

Assay: The parasite culture is synchronized (e.g., to the ring stage) and incubated with the various concentrations of the test compound for a defined period (e.g., 48-72 hours).

-

Growth Inhibition Assessment: Parasite growth is quantified using methods such as:

-

Microscopy: Giemsa-stained smears are prepared, and parasitemia is determined by counting the number of infected erythrocytes.

-

SYBR Green I Assay: This fluorescent dye intercalates with DNA, and the fluorescence intensity is proportional to the parasite biomass.

-

[³H]-Hypoxanthine Incorporation Assay: The incorporation of radiolabeled hypoxanthine into the parasite's nucleic acids is measured.

-

-

Data Analysis: The 50% inhibitory concentration (IC₅₀) is calculated by plotting the percentage of growth inhibition against the drug concentration and fitting the data to a dose-response curve.

Cytotoxicity Assay (MTT Assay)

To assess the general cytotoxicity of epivinylquinidine, a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay can be performed using a mammalian cell line (e.g., HeLa, HEK293).

Protocol:

-

Cell Culture: The chosen cell line is cultured in appropriate media and conditions until confluent.

-

Cell Seeding: Cells are seeded into a 96-well plate at a predetermined density and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with various concentrations of epivinylquinidine for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: The MTT reagent is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

Data Analysis: The 50% cytotoxic concentration (CC₅₀) is determined from the dose-response curve.

Conclusion

Epivinylquinidine (3-Epiquinine) serves as a valuable research tool for understanding the structure-activity relationships of Cinchona alkaloids. Its synthesis from the more abundant quinidine is well-established, and its significantly reduced antimalarial activity underscores the critical role of stereochemistry in drug-target interactions. While its own therapeutic potential appears limited based on current knowledge, the study of epivinylquinidine continues to provide important insights for the design and development of new chiral drugs and catalysts. Further investigation into its potential effects on other biological systems, such as the cardiovascular system, may yet reveal novel pharmacological properties.

References

An In-depth Technical Guide to Epivinylquinidine: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epivinylquinidine, systematically known as (S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol and also referred to as 3-Epiquinine or simply epiquinine, is a diastereomer of the well-known antimalarial drug quinine.[1] It differs from quinine only in the stereochemical configuration at the C9 position. This subtle structural change, however, leads to a significant alteration in its biological activity, rendering it practically inactive as an antimalarial agent when compared to quinine and its other diastereomer, quinidine.[2] This guide provides a comprehensive overview of the chemical structure, and physicochemical properties of epivinylquinidine, alongside a detailed experimental protocol for its synthesis from quinine. While specific biological data for epivinylquinidine is scarce, the known activities of its stereoisomers, quinidine and quinine, particularly their roles as ion channel blockers and cytochrome P450 inhibitors, are discussed to provide context for potential areas of investigation.

Chemical Structure and Identification

Epivinylquinidine is a member of the cinchona alkaloid family, characterized by a quinoline ring linked to a quinuclidine nucleus via a hydroxymethylene bridge. The key structural feature that distinguishes epivinylquinidine from quinine is the stereochemistry at the C9 hydroxyl group.

Chemical Structure:

References

A Comprehensive Technical Guide to 9-Epiquinine: Nomenclature, Properties, Synthesis, and Applications

A Note on Nomenclature: 3-Epiquinine vs. 9-Epiquinine

A preliminary clarification on the nomenclature is essential for researchers and scientists in the field of alkaloid chemistry. While the query specifies "3-Epiquinine," the widely recognized and extensively studied epimer of quinine is 9-epiquinine . The epimerization of quinine, a crucial process in both synthetic and medicinal chemistry, predominantly occurs at the C9 position, which bears the hydroxyl group. This guide will, therefore, focus on the properties and protocols associated with 9-epiquinine, the compound to which the Chemical Abstracts Service (CAS) number and relevant scientific literature refer. It is highly probable that "3-Epiquinine" is a misnomer or a typographical error for 9-epiquinine.

Chemical Identification and Nomenclature

9-Epiquinine is a diastereomer of quinine, a natural alkaloid renowned for its antimalarial properties. The structural distinction lies in the stereochemistry at the C9 carbon atom. The following table summarizes its key identifiers.

| Identifier | Value |

| CAS Number | 572-60-1[1][2][3][] |

| IUPAC Name | (S)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol[5][6][7] |

| Synonyms | 9-epi-Quinine, (8α,9S)-6′-Methoxycinchonan-9-ol, Epiquinine[1][2] |

| Molecular Formula | C₂₀H₂₄N₂O₂[1][3] |

| Molecular Weight | 324.42 g/mol [1][2][] |

| InChI Key | LOUPRKONTZGTKE-FEBSWUBLSA-N[3] |

Physicochemical Properties

The physical and chemical properties of 9-epiquinine are crucial for its handling, characterization, and application in research and development.

| Property | Value |

| Appearance | White to off-white solid |

| Storage Temperature | -20°C[7] |

| Accurate Mass | 324.1838[5][7] |

Synthesis of 9-Epiquinine

The synthesis of 9-epiquinine is of significant interest, particularly for its use in the development of chiral organocatalysts. While total synthesis routes have been developed, a common and efficient method involves the stereochemical inversion of the C9 hydroxyl group of quinine. The Mitsunobu reaction is a well-established protocol for this transformation.

Experimental Protocol: Synthesis of 9-Epiquinine from Quinine via Mitsunobu Reaction

This protocol describes the conversion of quinine to 9-epiquinine through an intermediate ester, followed by hydrolysis.

Materials:

-

(-)-Quinine

-

p-Nitrobenzoic acid (PNBA)

-

Diethyl azodicarboxylate (DEAD)

-

Triphenylphosphine (PPh₃)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium hydroxide (LiOH)

-

Solvents for extraction and chromatography (e.g., ethyl acetate, hexane)

Procedure:

-

Esterification (Mitsunobu Reaction):

-

To a solution of (-)-quinine in anhydrous THF, add p-nitrobenzoic acid (1.1 equivalents) and triphenylphosphine (1.3 equivalents).

-

Cool the reaction mixture to 0°C.

-

Slowly add diethyl azodicarboxylate (1.1 equivalents) dropwise to the cooled solution.

-

Allow the reaction to warm to room temperature and stir for 7 hours, or until TLC analysis indicates the consumption of the starting material.

-

The reaction proceeds with an inversion of stereochemistry at the C9 position to form the corresponding p-nitrobenzoate ester of 9-epiquinine.

-

-

Hydrolysis:

-

Upon completion of the esterification, add a solution of lithium hydroxide in water to the reaction mixture in the same pot.

-

Stir the mixture at room temperature until the hydrolysis of the ester is complete (monitored by TLC).

-

Quench the reaction with water and extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure 9-epiquinine.

-

This one-pot esterification-hydrolysis sequence provides an efficient method for obtaining 9-epiquinine from its readily available diastereomer, quinine.

Below is a diagram illustrating the workflow for the synthesis of 9-epiquinine from quinine.

Caption: Workflow for the synthesis of 9-epiquinine from quinine.

Analytical Characterization

The structural confirmation and purity assessment of 9-epiquinine are typically performed using a combination of spectroscopic and chromatographic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure and stereochemistry. The chemical shifts and coupling constants of the protons and carbons around the C9 stereocenter are distinct from those of quinine.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups, such as the O-H stretch of the hydroxyl group and the C=C and C=N stretches of the quinoline ring.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the molecular formula by providing a highly accurate mass measurement.

-

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous determination of the three-dimensional structure and absolute stereochemistry of the molecule.[8][9]

The following diagram outlines a typical workflow for the analytical characterization of synthesized 9-epiquinine.

Caption: Experimental workflow for the characterization of 9-epiquinine.

Biological Activity and Applications in Drug Development

While quinine is a potent antimalarial agent, 9-epiquinine exhibits significantly reduced activity against Plasmodium falciparum. Studies have shown that quinine and its diastereomer quinidine are over 100 times more active than 9-epiquinine and 9-epiquinidine against chloroquine-sensitive strains of the malaria parasite, and over 10 times more active against chloroquine-resistant strains.[8] This dramatic difference in biological activity underscores the critical importance of the stereochemistry at the C9 position for antimalarial efficacy. The orientation of the hydroxyl group and the quinuclidine nitrogen in 9-epiquinine is considered unfavorable for the interactions required for its antimalarial action.[9]

Despite its low intrinsic antimalarial activity, 9-epiquinine serves as a valuable precursor in the synthesis of other biologically active compounds and, most notably, in the field of asymmetric organocatalysis. Derivatives such as 9-amino(9-deoxy)epi cinchona alkaloids have emerged as powerful chiral organocatalysts for a variety of stereoselective transformations.[10] These catalysts are particularly effective in the functionalization of carbonyl compounds. Mechanistic studies have revealed that these catalysts can form well-structured supramolecular assemblies that enable high levels of stereocontrol in chemical reactions.[10]

Signaling Pathway Involvement

Currently, there is limited direct evidence in the scientific literature detailing the specific involvement of 9-epiquinine in modulating intracellular signaling pathways, largely due to its reduced biological activity compared to quinine. Research has primarily focused on its synthesis and application as a building block for organocatalysts rather than its direct pharmacological effects. The derivatives of 9-epiquinine, particularly the 9-amino(9-deoxy)epi cinchona alkaloids, function as catalysts and their mechanism of action is understood in the context of chemical reaction pathways rather than biological signaling cascades.

Conclusion

9-Epiquinine, the C9 epimer of quinine, is a compound of significant interest in synthetic organic chemistry. While its biological activity as an antimalarial is substantially lower than that of quinine, it serves as a crucial starting material for the synthesis of highly effective chiral organocatalysts. The stereoselective synthesis and derivatization of 9-epiquinine continue to be active areas of research, enabling the development of new catalytic systems for asymmetric synthesis. A clear understanding of its nomenclature, properties, and synthetic methodologies is paramount for researchers working in the fields of natural product chemistry, medicinal chemistry, and catalysis.

References

- 1. scbt.com [scbt.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. 9-epi-Quinine | CAS: 572-60-1 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 9-epi Quinine | CAS 572-60-1 | LGC Standards [lgcstandards.com]

- 6. Epiquinine | C20H24N2O2 | CID 10448938 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 9-epi Quinine | CAS 572-60-1 | LGC Standards [lgcstandards.com]

- 8. Stereochemical evaluation of the relative activities of the cinchona alkaloids against Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure of 9-epiquinine hydrochloride dihydrate versus antimalarial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. A mechanistic rationale for the 9-amino(9-deoxy)epi cinchona alkaloids catalyzed asymmetric reactions via iminium ion activation of enones - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Nuances of Ep-vinyl quinidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ep-vinyl quinidine, systematically known as 9-epiquinidine, is a pivotal stereoisomer of the well-known antiarrhythmic and antimalarial agent, quinidine. The inversion of stereochemistry at the C9 position profoundly impacts its pharmacological activity, making a thorough understanding of its three-dimensional structure essential for drug design and development. This technical guide provides a comprehensive overview of the stereochemistry of Ep-vinyl quinidine, detailing its synthesis, stereochemical assignment through advanced analytical techniques, and the quantitative data that defines its unique properties.

Introduction to the Stereochemistry of Cinchona Alkaloids

Quinidine and its diastereomer, quinine, are prominent members of the cinchona alkaloids, a class of natural products isolated from the bark of the Cinchona tree. Their complex structures feature multiple stereocenters, with the configuration at C8 and C9 being particularly crucial for their biological function. Quinidine is the dextrorotatory isomer of quinine. The term "Ep-vinyl quinidine" refers to 9-epiquinidine, the C9 epimer of quinidine, which possesses a vinyl group as part of the quinuclidine core. While quinidine and quinine exhibit potent antimalarial properties, their 9-epi counterparts, including 9-epiquinidine, are significantly less active.[1] This stark difference in activity underscores the critical role of the C9 stereocenter in the molecule's interaction with its biological targets.

Stereochemical Assignment and Structural Elucidation

The definitive determination of the absolute and relative stereochemistry of Ep-vinyl quinidine relies on a combination of analytical techniques, with X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous proof of the three-dimensional structure of a molecule. The crystal structure of 9-epiquinidine hydrochloride monohydrate has been determined, offering precise data on bond lengths, bond angles, and the spatial arrangement of all atoms.[1] This analysis definitively confirms the inversion of the hydroxyl group at the C9 position relative to quinidine.

Table 1: Crystallographic Data for 9-Epiquinidine Hydrochloride Monohydrate [1]

| Parameter | Value |

| Chemical Formula | C₂₀H₂₅N₂O₂⁺·Cl⁻·H₂O |

| Molecular Weight | 378.9 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| Unit Cell Dimensions | a = 7.042(1) Å, b = 9.082(1) Å, c = 31.007(5) Å |

| Volume | 1983.1(6) ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.27 g/cm³ |

| Final R-index | 5.72% |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Key Conceptual ¹H and ¹³C NMR Chemical Shift Differences between Quinidine and 9-Epiquinidine

| Nucleus | Quinidine (Conceptual) | 9-Epiquinidine (Conceptual) | Rationale for Difference |

| H9 | Downfield | Upfield | The change in the orientation of the C9-OH group alters the anisotropic effects on the H9 proton. |

| C9 | Upfield | Downfield | The steric environment around C9 is altered upon epimerization. |

| H8 | Different coupling constants with H9 | Different coupling constants with H9 | The dihedral angle between H8 and H9 changes with the C9 configuration, affecting the ³J(H8,H9) coupling constant according to the Karplus equation. |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions. This table illustrates the expected trends.

Synthesis of Ep-vinyl quinidine (9-Epiquinidine)

The synthesis of 9-epiquinidine can be approached through two primary strategies: the total synthesis from achiral starting materials or the semi-synthesis involving the epimerization of naturally derived quinidine.

Total Synthesis

The total synthesis of cinchona alkaloids is a complex undertaking that has been a benchmark in organic synthesis for over a century. Modern synthetic routes often employ stereoselective methods to control the multiple chiral centers.

Epimerization of Quinidine

A more direct route to 9-epiquinidine involves the inversion of the C9 stereocenter of quinidine. This is typically achieved by an oxidation-reduction sequence.

Experimental Protocols

General Protocol for the Epimerization of Quinidine

-

Oxidation of Quinidine to Quininone: Quinidine is dissolved in a suitable organic solvent (e.g., dichloromethane). An oxidizing agent, such as Dess-Martin periodinane or an oxalyl chloride/DMSO (Swern oxidation) system, is added at a controlled temperature (typically -78 °C for Swern oxidation). The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is then quenched, and the crude quininone is extracted and purified.

-

Reduction of Quininone to 9-Epiquinidine: The purified quininone is dissolved in an appropriate solvent (e.g., methanol or ethanol). A reducing agent, such as sodium borohydride, is added portion-wise at 0 °C. The choice of reducing agent can influence the diastereoselectivity of the reduction. The reaction is stirred until completion (monitored by TLC). The reaction is then worked up by quenching with water, followed by extraction and purification of the resulting mixture of quinidine and 9-epiquinidine, typically by column chromatography.

X-ray Crystallography Experimental Details

A single crystal of 9-epiquinidine hydrochloride monohydrate of suitable size and quality is mounted on a goniometer. Data is collected at room temperature using a diffractometer with a specific radiation source (e.g., Cu Kα, λ = 1.54178 Å). The structure is solved by direct methods and refined by full-matrix least-squares on F².

Quantitative Data Summary

Table 3: Comparison of Physical Properties: Quinidine vs. 9-Epiquinidine

| Property | Quinidine | 9-Epiquinidine | Reference |

| Molecular Formula | C₂₀H₂₄N₂O₂ | C₂₀H₂₄N₂O₂ | N/A |

| Molecular Weight | 324.42 g/mol | 324.42 g/mol | N/A |

| Specific Rotation [α]D | +258° (in ethanol) | Varies depending on conditions | [2] |

| CAS Number | 56-54-2 | 572-59-8 | [3] |

Conclusion

The stereochemistry of Ep-vinyl quinidine (9-epiquinidine) is a testament to the profound impact of subtle structural changes on the biological activity of complex natural products. The inversion of the stereocenter at the C9 position drastically reduces its antimalarial efficacy compared to its parent compound, quinidine. The definitive stereochemical assignment has been achieved through rigorous analytical methods, primarily X-ray crystallography and NMR spectroscopy. The synthetic routes, whether through total synthesis or semi-synthetic epimerization, provide access to this important molecule for further pharmacological investigation and for its use as a chiral catalyst or ligand in asymmetric synthesis. This guide provides a foundational understanding for researchers and professionals in the field of drug development and medicinal chemistry, highlighting the importance of stereochemical precision in the design of new therapeutic agents.

References

Unraveling the Stereochemistry of Cinchona Alkaloids: A Technical Guide to the Biological Activity of Quinidine and its Epimers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the nuanced biological activities of quinidine and its epimers, primarily epiquinidine. As stereoisomers of the cinchona alkaloids, their distinct three-dimensional arrangements dictate significant differences in their pharmacological profiles, particularly in their well-documented anti-malarial and anti-arrhythmic properties. This document provides a comprehensive overview of their mechanisms of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular pathways.

Comparative Biological Activities: A Quantitative Overview

The biological activities of quinidine and its epimers are profoundly influenced by their stereochemistry. This is most evident in their differential efficacy as anti-malarial and anti-arrhythmic agents. The following tables summarize the key quantitative data from comparative studies.

Anti-malarial Activity against Plasmodium falciparum

The anti-malarial action of quinoline-containing compounds like quinidine is largely attributed to their ability to interfere with the detoxification of heme in the parasite's digestive vacuole. Heme, a toxic byproduct of hemoglobin digestion, is normally sequestered into an inert crystalline polymer called hemozoin. Quinidine and its isomers are thought to inhibit this process by binding to heme, preventing its crystallization and leading to a buildup of toxic heme that ultimately kills the parasite.[1]

Recent studies have elucidated the stereoselective nature of this activity, revealing that while quinidine and its diastereomer quinine are potent anti-malarials, their 9-epimers, epiquinidine and epiquinine, exhibit significantly reduced cytostatic potency.[2][3]

Table 1: Comparative Cytostatic Activity (IC50) against P. falciparum Strains (nM) [2]

| Compound | HB3 (QN-sensitive) | Dd2 (QN-resistant) | K76I (QN-hypersensitive) |

| Quinidine (QD) | 28.5 (± 2.4) | 185 (± 21) | 35.8 (± 4.5) |

| Epiquinidine (eQD) | 5420 (± 450) | 4650 (± 530) | 356 (± 41) |

| Quinine (QN) | 55.6 (± 5.1) | 412 (± 45) | 12.3 (± 1.8) |

| Epiquinine (eQN) | 3340 (± 310) | 4180 (± 480) | 865 (± 95) |

Table 2: Comparative Cytocidal Activity (LD50) against P. falciparum Strains (nM) [2]

| Compound | HB3 (QN-sensitive) | Dd2 (QN-resistant) |

| Quinidine (QD) | 115 (± 15) | 1250 (± 150) |

| Epiquinidine (eQD) | 4600 (± 500) | 1500 (± 180) |

| Quinine (QN) | 250 (± 30) | 1100 (± 130) |

| Epiquinine (eQN) | 450 (± 50) | 1300 (± 160) |

The data clearly indicates that the 9-epimers of both quinidine and quinine have significantly higher IC50 values, demonstrating their reduced ability to inhibit parasite growth.[2] Interestingly, the differences in cytocidal activity (LD50) are less pronounced, particularly against the resistant Dd2 strain.[2] This suggests that while the epimers are less effective at halting parasite proliferation, their ability to kill the parasite under certain conditions is more comparable to their parent compounds. This divergence in cytostatic versus cytocidal activity points to nuanced differences in their interaction with heme and the subsequent downstream effects.

Anti-arrhythmic Activity: Ion Channel Blockade

Quinidine's primary anti-arrhythmic effect stems from its ability to block a variety of cardiac ion channels, thereby altering the cardiac action potential.[4][5] It is classified as a Class Ia anti-arrhythmic agent due to its prominent blockade of the fast inward sodium current (INa), mediated by the Nav1.5 channel.[6][7] Additionally, quinidine blocks several potassium currents, including the rapid (IKr) and slow (IKs) components of the delayed rectifier potassium current, which are crucial for cardiac repolarization.[4] The blockade of IKr, carried by the hERG channel, is a key factor in the QT interval prolongation observed with quinidine treatment.[4]

The stereochemistry of these interactions is critical. For instance, quinidine is a more potent blocker of the hERG channel than its diastereomer, quinine.

Table 3: Comparative Inhibitory Activity (IC50) on Cardiac Ion Channels

| Compound | Ion Channel | Cell Type | IC50 (µM) | Reference |

| Quinidine | hERG (IKr) | Xenopus oocytes | 3.00 ± 0.03 | [8][9][10] |

| Quinine | hERG (IKr) | Xenopus oocytes | 44.0 ± 0.6 | [8][9][10] |

| Quinidine | hERG (IKr) | Ltk- cells | 0.8 ± 0.1 | [10] |

| Quinine | hERG (IKr) | Ltk- cells | 11 ± 3 | [10] |

| Quinidine | Nav1.5 (peak) | HEK293 cells | 28.9 ± 2.2 | [11] |

| Quinidine | Kv1.5 | HL-1 cells | ~1 (EC50 for internalization) | [12] |

| Quinidine | Kv4.2 | HL-1 cells | 10 | [12] |

| Quinidine | Kv2.1 | HL-1 cells | 20 | [12] |

Experimental Protocols

This section outlines the key experimental methodologies employed in the characterization of the biological activities of quinidine and its epimers.

Synthesis of 9-Epimers of Quinidine and Quinine

The 9-epimers of quinidine (epiquinidine) and quinine (epiquinine) can be synthesized from their parent compounds via a Mitsunobu reaction followed by saponification.[2]

Protocol: Synthesis of Epiquinidine (eQD) from Quinidine (QD) [2]

-

Reagents: Quinidine, p-nitrobenzoic acid, triphenylphosphine (PPh3), diisopropyl azodicarboxylate (DIAD), lithium hydroxide (LiOH), methanol (MeOH), dichloromethane (CH2Cl2), tetrahydrofuran (THF).

-

Procedure: a. Dissolve quinidine, p-nitrobenzoic acid, and PPh3 in anhydrous THF under an inert atmosphere. b. Cool the mixture to 0°C and add DIAD dropwise. c. Allow the reaction to warm to room temperature and stir for 3 hours. d. Cool the reaction mixture back to 0°C and add a solution of LiOH in water and MeOH. e. Allow the mixture to warm to room temperature and stir for 12 hours. f. Remove the organic solvents under reduced pressure. g. Quench the residue with water and extract the product with CH2Cl2. h. Purify the crude product using column chromatography to yield epiquinidine.

In Vitro Anti-malarial Assays

The anti-malarial activity of the compounds is typically assessed using cytostatic (growth inhibition) and cytocidal (killing) assays against cultured P. falciparum.

Protocol: Cytostatic (IC50) Assay using SYBR Green I [13][14]

-

Materials: P. falciparum culture (synchronized to the ring stage), complete culture medium, 96-well plates, SYBR Green I lysis buffer.

-

Procedure: a. Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. b. Add the synchronized parasite culture (e.g., 1% parasitemia, 2% hematocrit) to each well. c. Incubate the plates for 72 hours under standard culture conditions (5% CO2, 5% O2, 90% N2). d. After incubation, freeze the plates to lyse the red blood cells. e. Add SYBR Green I lysis buffer to each well and incubate in the dark. f. Measure the fluorescence using a microplate reader. g. Calculate the IC50 values by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Protocol: Cytocidal (LD50) Assay [13][14]

-

Procedure: a. Expose a synchronized parasite culture to a high concentration of the test drug for a defined period (e.g., 6 hours). b. Wash the parasites to remove the drug. c. Resuspend the parasites in fresh culture medium and incubate for a further 66 hours. d. Assess parasite viability using the SYBR Green I method as described above. e. The LD50 is the concentration of the drug that kills 50% of the parasites during the initial exposure period.

Electrophysiological Assessment of Ion Channel Blockade

The effects of quinidine and its epimers on cardiac ion channels are typically studied using patch-clamp electrophysiology in cells expressing the channel of interest (e.g., Xenopus oocytes or mammalian cell lines like HEK293 or CHO cells).[8]

Protocol: Whole-Cell Patch-Clamp Recording of hERG Current [8][10]

-

Cell Preparation: Culture cells expressing the hERG channel to an appropriate confluency.

-

Electrophysiology Setup: Use a patch-clamp amplifier, data acquisition system, and a microscope. Prepare intracellular (pipette) and extracellular (bath) solutions with appropriate ionic compositions.

-

Recording: a. Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane. b. Rupture the cell membrane to achieve the whole-cell configuration. c. Apply a voltage-clamp protocol to elicit the hERG current. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the tail current. d. Perfuse the cell with the bath solution containing the test compound at various concentrations. e. Record the changes in the hERG current in the presence of the compound.

-

Data Analysis: a. Measure the peak tail current amplitude in the absence and presence of the drug. b. Calculate the percentage of current inhibition at each concentration. c. Plot the percentage of inhibition against the log of the drug concentration and fit the data to a Hill equation to determine the IC50 value.

Signaling Pathways and Mechanisms of Action

The distinct biological activities of quinidine and its epimers can be attributed to their differential interactions with their molecular targets, leading to the modulation of specific signaling pathways.

Anti-malarial Mechanism: Interference with Hemozoin Formation

The primary anti-malarial target of quinoline drugs is the parasite's heme detoxification pathway. The stereochemistry of the drug molecule influences its ability to bind to heme and inhibit the formation of hemozoin.

Caption: Inhibition of hemozoin formation by quinidine and epiquinidine.

Quinidine effectively binds to heme, preventing its polymerization into non-toxic hemozoin. This leads to the accumulation of toxic heme and subsequent parasite death. In contrast, epiquinidine exhibits an altered binding geometry to heme, resulting in a less efficient inhibition of hemozoin formation and consequently, reduced anti-malarial potency.[2]

Anti-arrhythmic Mechanism: Cardiac Ion Channel Blockade

Quinidine's anti-arrhythmic effects are a direct consequence of its ability to block multiple cardiac ion channels, which collectively prolong the cardiac action potential duration (APD) and the effective refractory period (ERP).

Caption: Quinidine's modulation of the cardiac action potential via ion channel blockade.

By blocking the fast sodium current (INa), quinidine slows the rate of depolarization (Phase 0) of the cardiac action potential.[5] Its blockade of the delayed rectifier potassium currents (IKr and IKs) prolongs the repolarization phase (Phase 3), leading to an overall increase in the action potential duration and the effective refractory period.[4] These effects contribute to its ability to suppress arrhythmias. The arrhythmogenic potential of quinidine, such as Torsades de Pointes, is primarily linked to its potent blockade of the hERG channel, leading to excessive QT prolongation.[4] The differential effects of epiquinidine on the electrocardiogram suggest a distinct pattern of ion channel interactions that remains to be fully elucidated.

Conclusion and Future Directions

The stereochemical differences between quinidine and its epimers translate into significant variations in their biological activities. While quinidine remains a clinically relevant, albeit complex, anti-arrhythmic and a historical anti-malarial, its epimer, epiquinidine, exhibits markedly reduced potency in both arenas. The quantitative data and mechanistic insights presented in this guide underscore the importance of stereochemistry in drug design and development.

Future research should focus on obtaining more comprehensive quantitative data for the interaction of epiquinidine and other quinidine epimers with a broader range of cardiac ion channels. Such studies will provide a more complete understanding of their structure-activity relationships and may unveil novel therapeutic possibilities or help in the design of safer and more effective anti-arrhythmic and anti-malarial drugs. The detailed experimental protocols provided herein serve as a foundation for researchers to further explore the fascinating and complex pharmacology of these cinchona alkaloids.

References

- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Relative to Quinine and Quinidine, Their 9-Epimers Exhibit Decreased Cytostatic Activity and Altered Heme Binding but Similar Cytocidal Activity versus Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Relative to quinine and quinidine, their 9-epimers exhibit decreased cytostatic activity and altered heme binding but similar cytocidal activity versus Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Quinidine - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of Quinidine Sulfate? [synapse.patsnap.com]

- 7. What is the mechanism of Quinidine Gluconate? [synapse.patsnap.com]

- 8. Stereoselective Blockage of Quinidine and Quinine in the hERG Channel and the Effect of Their Rescue Potency on Drug-Induced hERG Trafficking Defect - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ANTIARRHYTHMIC DRUG-INDUCED INTERNALIZATION OF THE ATRIAL SPECIFIC K+ CHANNEL, Kv1.5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Determination of the Cytostatic and Cytocidal Activities of Antimalarial Compounds and their Combination Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Determination of the cytostatic and cytocidal activities of antimalarial compounds and their combination interactions - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data of Epivinylquinidine: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Epivinylquinidine, also known as 3-epiquinine, is a stereoisomer of quinidine, a well-known antiarrhythmic agent and a potent inhibitor of the cytochrome P450 enzyme CYP2D6.[1] As with other Cinchona alkaloids, the biological activity and physicochemical properties of epivinylquinidine are intrinsically linked to its specific three-dimensional structure. A thorough spectroscopic characterization is therefore essential for its unequivocal identification, purity assessment, and for understanding its interactions in biological systems.

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for epivinylquinidine. Due to the limited availability of specific spectroscopic data for epivinylquinidine in publicly accessible databases, this guide presents the detailed spectroscopic data of its close stereoisomer, quinidine, as a primary reference. The key expected differences in the spectra of epivinylquinidine, arising from the change in stereochemistry, are highlighted. This guide also includes detailed experimental protocols for acquiring such spectra and a workflow diagram for the spectroscopic analysis of quinoline alkaloids.

Spectroscopic Data

The spectroscopic data for quinidine is presented below. The data for epivinylquinidine is expected to be very similar, with notable differences primarily in the NMR chemical shifts and coupling constants of the protons and carbons near the C3 and C9 stereocenters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the detailed structure of organic molecules. The chemical shifts (δ) are reported in parts per million (ppm).

¹H NMR Data of Quinidine [2][3]

| Proton | Chemical Shift (ppm) | Multiplicity |

| H-2' | 8.63 | d |

| H-8' | 7.82 | d |

| H-5' | 7.57 | d |

| H-3' | 7.25 | s |

| H-7' | 7.13 | dd |

| H-9 | 6.44 | d |

| H-10 | 5.93 | ddd |

| H-11 (trans) | 5.13 | d |

| H-11 (cis) | 5.11 | d |

| OCH₃ | 3.87 | s |

| H-2, H-6 | 3.41-3.32 | m |

| H-8 | 3.26 | m |

| H-3 | 3.08 | m |

| H-7α | 2.34 | m |

| H-4 | 2.23 | m |

| H-5α | 1.83 | m |

| H-7β | 1.68 | m |

| H-5β | 1.56 | m |

Expected Differences for Epivinylquinidine: The primary difference in the ¹H NMR spectrum of epivinylquinidine would be the chemical shift and coupling constants of H-3 and H-9, due to the change in their spatial orientation relative to the quinoline ring and the vinyl group. The coupling constant between H-8 and H-9 would also be significantly different, reflecting the change in the dihedral angle.

¹³C NMR Data of Quinidine [4]

| Carbon | Chemical Shift (ppm) |

| C-4' | 157.6 |

| C-6' | 147.5 |

| C-8a' | 144.1 |

| C-2' | 143.1 |

| C-10 | 141.2 |

| C-4a' | 131.6 |

| C-8' | 126.5 |

| C-5' | 121.5 |

| C-7' | 118.8 |

| C-11 | 114.2 |

| C-3' | 101.9 |

| C-9 | 71.5 |

| C-8 | 60.2 |

| OCH₃ | 55.8 |

| C-2 | 49.9 |

| C-6 | 43.1 |

| C-3 | 39.8 |

| C-4 | 27.8 |

| C-7 | 26.1 |

| C-5 | 21.5 |

Expected Differences for Epivinylquinidine: Similar to the proton NMR, the ¹³C NMR chemical shifts of carbons in close proximity to the C3 stereocenter, namely C-2, C-3, C-4, and C-10, are expected to show noticeable differences in the spectrum of epivinylquinidine. The chemical shift of C-9 would also be affected by the epimerization.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The main absorption bands for quinidine are listed below.[5][6]

IR Spectral Data of Quinidine

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3000 | broad | O-H stretching (alcohol) |

| 3075 | medium | =C-H stretching (aromatic, vinyl) |

| 2940 | strong | C-H stretching (aliphatic) |

| 1620 | strong | C=C stretching (quinoline ring) |

| 1590, 1508 | strong | C=C stretching (quinoline ring) |

| 1245 | strong | C-O stretching (aryl ether) |

| 1030 | strong | C-O stretching (alcohol) |

Expected Differences for Epivinylquinidine: The IR spectrum of epivinylquinidine is expected to be very similar to that of quinidine, as they share the same functional groups. Minor shifts in the fingerprint region (below 1500 cm⁻¹) may be observed due to subtle differences in the vibrational modes of the molecule arising from the different stereochemistry.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Mass Spectrometry Data of Quinidine [7]

| m/z | Relative Intensity (%) | Assignment |

| 324 | 100 | [M]⁺ (Molecular Ion) |

| 188 | 25 | [M - C₉H₁₄NO]⁺ |

| 174 | 20 | [M - C₉H₁₄NO - CH₂]⁺ |

| 159 | 15 | [Quinoline fragment] |

| 136 | 85 | [Quinuclidine fragment] |

Expected Differences for Epivinylquinidine: As epivinylquinidine is a stereoisomer of quinidine, it will have the same molecular weight and thus the same molecular ion peak at m/z 324. The overall fragmentation pattern is expected to be very similar. Subtle differences in the relative intensities of the fragment ions might be observed, reflecting potential differences in the stability of the fragment ions formed from the different diastereomers.

Experimental Protocols

The following are detailed, generalized protocols for the acquisition of NMR, IR, and MS spectra for a quinoline alkaloid like epivinylquinidine.

NMR Spectroscopy

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the purified epivinylquinidine sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d (CDCl₃), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆)) in a clean, dry NMR tube. The choice of solvent is crucial to avoid signal overlap with the analyte peaks.[8]

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical shift calibration (0 ppm).

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and match the probe to the correct frequency for the nucleus being observed (¹H or ¹³C).

-

Shim the magnetic field to achieve high homogeneity and resolution.

-

Set the appropriate acquisition parameters, including the number of scans, pulse width, acquisition time, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

-

Acquire the Free Induction Decay (FID) data.

-

-

Data Processing:

-

Apply a Fourier transform to the FID to obtain the NMR spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the TMS signal.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei in the molecule.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid epivinylquinidine sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup and Data Acquisition:

-

Record a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

Acquire the IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).

-

-

Data Processing and Analysis:

-

The resulting spectrum will show absorbance or transmittance as a function of wavenumber.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups in the molecule.[9]

-

Mass Spectrometry (MS)

-

Sample Preparation:

-

Prepare a dilute solution of the epivinylquinidine sample (typically in the low µg/mL to ng/mL range) in a suitable volatile solvent such as methanol, acetonitrile, or a mixture with water.

-

The choice of solvent depends on the ionization technique being used (e.g., Electrospray Ionization - ESI, or Atmospheric Pressure Chemical Ionization - APCI).

-

-

Instrument Setup and Data Acquisition:

-

Introduce the sample solution into the mass spectrometer's ion source via direct infusion or coupled with a liquid chromatography (LC) system for separation from any impurities.

-

Select the ionization mode (positive or negative). For alkaloids, positive ion mode is typically used to generate protonated molecules [M+H]⁺.

-

Set the mass analyzer to scan over the desired mass-to-charge (m/z) range.

-

For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.[10]

-

-

Data Analysis:

-

Analyze the resulting mass spectrum to determine the m/z of the molecular ion, which provides the molecular weight of the compound.

-

Examine the fragmentation pattern in the MS/MS spectrum to deduce structural information and confirm the identity of the compound.[11]

-

Visualization

The following diagram illustrates a typical experimental workflow for the spectroscopic characterization of a quinoline alkaloid like epivinylquinidine.

Caption: Workflow for the spectroscopic analysis of epivinylquinidine.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Quinidine sulfate dihydrate(6591-63-5) 1H NMR [m.chemicalbook.com]

- 3. Quinidine(56-54-2) 1H NMR spectrum [chemicalbook.com]

- 4. Quinidine(56-54-2) 13C NMR spectrum [chemicalbook.com]

- 5. Quinidine(56-54-2) IR Spectrum [chemicalbook.com]

- 6. Quinidine | C20H24N2O2 | CID 441074 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinidine [webbook.nist.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. community.wvu.edu [community.wvu.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. books.rsc.org [books.rsc.org]

Epivinylquinidine: A Technical Guide to Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: There is a notable absence of a specific Safety Data Sheet (SDS) for epivinylquinidine in publicly available resources. The following guide has been compiled using safety data from structurally similar Cinchona alkaloids, namely Quinidine and its stereoisomer Cinchonine. It is imperative that this information is used as a baseline for risk assessment and that all laboratory work is conducted under the guidance of a qualified safety professional.

Chemical and Physical Properties

Due to the lack of specific data for epivinylquinidine, the following table summarizes the known properties of the closely related Cinchona alkaloid, Quinidine. These values should be considered indicative and may not precisely reflect the properties of epivinylquinidine.

| Property | Value (for Quinidine) |

| Molecular Formula | C₂₀H₂₄N₂O₂ |

| Molecular Weight | 324.42 g/mol |

| Appearance | White crystalline powder |

| Solubility | Soluble in ethanol, ether, chloroform, and oils; sparingly soluble in water. |

| Melting Point | Approximately 174-175 °C (decomposes) |

| Boiling Point | Data not available |

| pKa | pKa1 = 4.3, pKa2 = 8.6 |

Toxicological Data

The toxicological profile of epivinylquinidine has not been specifically determined. The data presented below is for Quinidine and should be treated as a conservative estimate of potential hazards. Cinchona alkaloids can exhibit significant physiological effects, particularly on the cardiovascular system.

| Hazard Classification | Data (for Quinidine) |

| Acute Oral Toxicity | LD50 (Rat): 263 mg/kg |

| Primary Routes of Exposure | Ingestion, inhalation, skin contact, eye contact. |

| Known Health Effects | May cause irritation to the skin, eyes, and respiratory tract. Ingestion can lead to cinchonism (symptoms include tinnitus, headache, nausea, and visual disturbances). Can cause severe cardiac effects, including arrhythmia and QT prolongation.[1] |

| Carcinogenicity | Not classified as a carcinogen by IARC, NTP, or OSHA. |

| Mutagenicity | Data not available. |

| Teratogenicity | Data not available. |

Hazard Identification and Personal Protective Equipment (PPE)

Based on the data for related Cinchona alkaloids, epivinylquinidine should be handled as a hazardous substance.

GHS Hazard Statements (presumed):

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield.

-

Skin Protection: Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes.

-

Respiratory Protection: Use in a well-ventilated area. If dusts are likely to be generated, a NIOSH-approved respirator with a particulate filter is recommended.

Safe Handling and Storage Procedures

Handling:

-

Avoid creating dust.

-

Use only in a chemical fume hood.

-

Wash hands thoroughly after handling.

-

Do not eat, drink, or smoke in the laboratory.

-

Ground and bond containers when transferring material to prevent static electricity.

Storage:

-

Store in a tightly sealed container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

First Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

-

In Case of Skin Contact: Immediately wash the skin with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.

Experimental Protocols

Visualizations

Caption: General laboratory workflow for handling chemical compounds.

As no specific signaling pathways for epivinylquinidine have been documented, a diagram for this is not included. Researchers investigating the biological activity of this compound would need to determine its mechanism of action through experimental studies.

References

Natural sources of quinidine and its epimers

An In-depth Technical Guide to the Natural Sources of Quinidine and Its Epimers

Introduction

Quinidine is a naturally occurring quinoline alkaloid, renowned for its historical and ongoing significance in pharmacology, particularly as a Class Ia antiarrhythmic agent.[1][2][3] It is a stereoisomer of quinine, the famous antimalarial compound.[1][2][4] Quinidine and its epimers, including quinine, cinchonine, and cinchonidine, are all derived from the same natural source and share a common biosynthetic origin.[5][6] These compounds, collectively known as Cinchona alkaloids, have been pivotal in medicine for centuries, initially for treating fevers and malaria, and later for managing cardiac arrhythmias.[7][8]

This technical guide provides a comprehensive overview of the natural sources of quinidine and its epimers for researchers, scientists, and drug development professionals. It covers the primary botanical sources, quantitative analysis of alkaloid content, the intricate biosynthetic pathways, and detailed experimental protocols for their extraction and quantification.

Primary Natural Sources

The exclusive commercial source of quinidine and its epimers is the bark of trees belonging to the genus Cinchona (family Rubiaceae).[7][8] These trees are native to the Andean cloud forests of South America.[7][9] While over 30 alkaloids have been identified in Cinchona bark, the four principal ones are the diastereomeric pairs: quinine/quinidine and cinchonine/cinchonidine.[5][10]

The most significant species for alkaloid production include:

Additionally, the bark of Remijia pedicellata, known as Cuprea Bark, also contains these alkaloids. The alkaloid content and composition can vary significantly between and within species, influenced by genetic factors and environmental conditions such as altitude.[15]

Quantitative Analysis of Alkaloid Content

The concentration of total and individual alkaloids in Cinchona bark is a critical parameter for commercial extraction and drug development. The total alkaloid content typically ranges from 5% to 15% of the dried bark's weight.[14] While quinine is often considered the most abundant alkaloid, some studies report cinchonine as the dominant compound in certain samples.[10][15][16]

| Cinchona Species | Total Alkaloid Content (%) | Individual Alkaloid Content (%) | Analytical Method | Reference |

| C. succirubra | 5 - 7 | Not specified | Not specified | [14] |

| C. calisaya | 4 - 7 | Not specified | Not specified | [14] |

| C. ledgeriana | 5 - 14 | Not specified | Not specified | [14] |

| Cinchona sp. (Ph.EU. quality) | 4.75 - 5.20 | Cinchonine: 1.87 - 2.30Quinine: 1.59 - 1.89Cinchonidine: 0.90 - 1.26 | Supercritical Fluid Chromatography (SFC) | [10] |

| C. succirubra | ~5.7 | Cinchonine: ~37Cinchonidine: ~22Quinine: ~15Quinidine: ~2.9 | HPLC (following MIEL extraction) | [17] |

| Cinchona sp. | 7 - 12 | Quinine can account for up to 90% of total alkaloids in some cases. | Not specified | [15] |

Biosynthesis of Cinchona Alkaloids

The biosynthesis of Cinchona alkaloids is a complex enzymatic process that originates from the monoterpenoid indole alkaloid (MIA) pathway. The central precursor for all MIAs, including the Cinchona alkaloids, is strictosidine.[18] Recent research has elucidated several key steps in the late stages of the pathway.[19][20]

The proposed biosynthetic pathway begins with the deglycosylation of strictosidine to form strictosidine aglycone.[18] A series of enzymatic reactions, including reduction, esterase-triggered decarboxylation, and redox transformations, converts strictosidine aglycone into cinchoninone, a key intermediate.[18][19][20] The final steps involve hydroxylation, methylation, and stereospecific keto-reduction to yield the four major alkaloids.[19][20] The discovery of an O-methyltransferase specific for 6'-hydroxycinchoninone suggests that hydroxylation and methylation may precede the final reduction step.[19][20]

Caption: Proposed biosynthetic pathway of Cinchona alkaloids.

Experimental Protocols

The isolation and analysis of quinidine and its epimers from Cinchona bark involve two primary stages: extraction from the plant matrix and subsequent analytical quantification.

Extraction Methodologies

The goal of extraction is to efficiently liberate the alkaloids from the lignocellulosic bark material. As alkaloids are basic, their solubility is pH-dependent, a principle exploited in most extraction protocols.

This traditional method involves an initial alkaline treatment to convert the alkaloid salts present in the bark into their free-base form, which is soluble in organic solvents.

-

Alkalinization : Pulverize dried Cinchona bark to a fine powder (e.g., 60-80 mesh).[11][21] Moisten the powder with an alkaline solution, such as ammonia water or a milk of lime (calcium hydroxide) slurry, and allow it to stand for at least one hour.[11] This step converts alkaloid salts to their free-base form.

-

Drying : The alkalinized material is then dried, either at room temperature or in an oven at a low temperature (<60°C).[11]

-

Soxhlet Extraction : The dried, alkaline powder is packed into a thimble and placed in a Soxhlet apparatus.[11] A nonpolar organic solvent, such as toluene, is used to continuously extract the alkaloid free bases over several hours (typically 6 hours).[11]

-

Acidic Wash : The resulting toluene extract, rich in alkaloids, is then transferred to a separatory funnel. It is washed multiple times with a dilute acid, typically sulfuric acid.[11] This converts the free-base alkaloids back into their salt form, which are soluble in the aqueous acidic phase.

-

Isolation : The acidic aqueous layers are combined. The pH is then carefully neutralized. As the pH increases, the neutral sulfates of the alkaloids (quinine, cinchonine, etc.) will crystallize out of the solution and can be collected by filtration.[11]

-

Purification : The crude alkaloid sulfates can be further purified by recrystallization from hot water, often with the use of activated charcoal to remove colored impurities.[11]

To reduce solvent consumption and extraction time, modern techniques have been developed and optimized.

-

Microwave-Assisted Extraction (MAE) : This method uses microwave energy to heat the solvent and plant matrix, accelerating the extraction process. Optimized conditions for quinine from C. officinalis have been reported as 65% aqueous ethanol as the solvent, a temperature of 130°C, and an extraction time of 34 minutes.[22]

-

Ultrasound-Assisted Extraction (UAE) : This technique employs high-frequency sound waves to create cavitation bubbles in the solvent. The collapse of these bubbles disrupts the plant cell walls, enhancing solvent penetration and mass transfer. Optimal conditions for quinine from C. officinalis were found to be 61% aqueous ethanol at 25°C for 15 minutes.[22]

-

Microwave-Integrated Extraction and Leaching (MIEL) : This rapid method has been shown to produce extracts from C. succirubra that are quantitatively and qualitatively similar to those from conventional Soxhlet extraction in a fraction of the time (32 minutes vs. 3 hours).[17]

Caption: Generalized workflow for the extraction of Cinchona alkaloids.

Analytical and Quantification Methodologies

Accurate quantification of individual alkaloids requires robust chromatographic techniques capable of separating these structurally similar stereoisomers.

SFC is a powerful technique for the separation of Cinchona alkaloids, offering advantages in speed and reduced environmental impact compared to traditional HPLC.[10][23]

-

Principle : SFC uses a supercritical fluid (most commonly carbon dioxide) as the main component of the mobile phase. The properties of the fluid can be tuned by adjusting pressure and temperature, and by adding organic modifiers.

-

Example Protocol :

-

Mobile Phase : A gradient of CO₂, acetonitrile, methanol, and diethylamine.[10][23]

-

Performance : Capable of resolving six major alkaloids (quinine, quinidine, cinchonine, cinchonidine, and their dihydro-derivatives) in under 7 minutes.[10][23] The method demonstrates high precision (intra-day ≤2.2%, inter-day ≤3.0%) and accuracy (recovery rates from 97.2% to 103.7%).[10][23]

HPLC is a widely used and reliable method for the analysis of Cinchona alkaloids.[17][24]

-

Principle : Utilizes a liquid mobile phase to transport the sample through a column packed with a solid stationary phase. Separation is achieved based on the differential partitioning of the analytes between the two phases.

-

Example Protocol (for plasma analysis) :

-

Column : Reversed-phase C18 column.[24]

-

Mobile Phase : Isocratic mixture of 0.05 M ammonium formate and acetonitrile (93.5:6.5, v/v), with pH adjusted to 2.0 with ortho-phosphoric acid.[24]

-

Detection : Fluorescence detector (Excitation: 340 nm, Emission: 425 nm), which provides high sensitivity and specificity for these fluorescent compounds.[24]

-

Performance : Achieves limits of quantitation as low as 4 ng/mL in plasma.[24]

-

This highly sensitive and selective technique is ideal for rapid quantification, especially in complex biological matrices.[25]

-

Principle : UPLC uses smaller particle size columns (<2 µm) to achieve higher resolution and faster analysis times than conventional HPLC. This is coupled with a tandem mass spectrometer, which provides definitive identification and quantification based on the mass-to-charge ratio of the parent ion and its specific fragments.

-

Example Protocol (for urine analysis) :

Caption: Typical workflow for the analytical quantification of alkaloids.

References

- 1. Quinidine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. ijpsjournal.com [ijpsjournal.com]

- 3. Quinidine - Wikipedia [en.wikipedia.org]

- 4. Quinine & Quinidine: Toxic Adulterants Found in Illicit Street Drugs [cfsre.org]

- 5. pharmacy180.com [pharmacy180.com]

- 6. Cinchona : Biological source, Morphological features, Chemical constituents and MCQs - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]

- 7. Quinine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. taylorfrancis.com [taylorfrancis.com]

- 9. journals.uchicago.edu [journals.uchicago.edu]

- 10. Quantitative determination of major alkaloids in Cinchona bark by Supercritical Fluid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 3rdpharmacy.wordpress.com [3rdpharmacy.wordpress.com]

- 12. researchgate.net [researchgate.net]

- 13. Quinine-Cinchona calisaya, C. ledgeriana, C. officinalis, C. robusta, C. succirubra [epharmacognosy.com]

- 14. biointerfaceresearch.com [biointerfaceresearch.com]

- 15. researchgate.net [researchgate.net]

- 16. organicintermediate.com [organicintermediate.com]

- 17. Rapid and Green Analytical Method for the Determination of Quinoline Alkaloids from Cinchona succirubra Based on Microwave-Integrated Extraction and Leaching (MIEL) Prior to High Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. pure.mpg.de [pure.mpg.de]

- 20. pubs.acs.org [pubs.acs.org]

- 21. CN101402634A - Separation and purification process for alkaloid in cinchona bark - Google Patents [patents.google.com]

- 22. Optimization of Two Methods for the Rapid and Effective Extraction of Quinine from Cinchona officinalis [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. Determination of quinine and quinidine in biological fluids by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Rapid quantification of quinine and its major metabolite (3S)-3-hydroxyquinine in diluted urine by UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Conformational Analysis of Epi-Vinyl Quinidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the theoretical and computational studies on the conformational landscape of epi-vinyl quinidine, an epimer of the well-known Cinchona alkaloid, quinidine. Understanding the three-dimensional structure and conformational preferences of this molecule is crucial for elucidating its structure-activity relationships, particularly in the context of its therapeutic potential and applications in asymmetric catalysis. This document summarizes key quantitative data, details the computational methodologies employed in its study, and provides visual representations of fundamental conformational concepts and workflows.

Introduction to Epi-Vinyl Quinidine Conformation

Epi-vinyl quinidine, also known as epiquinidine, is a diastereomer of quinidine, differing in the stereochemistry at the C9 position.[1] Like other Cinchona alkaloids, its structure consists of a quinoline ring linked to a quinuclidine bicyclic system via a hydroxymethylene bridge.[2] The molecule's flexibility, primarily around the bonds connecting these two main moieties, gives rise to a complex conformational space. The relative orientation of these rings, the position of the hydroxyl group, and the quinuclidine nitrogen's lone pair define distinct conformers that can exhibit different energies and biological activities.[3][4]

Theoretical studies, employing methods from semi-empirical quantum mechanics to density functional theory (DFT), have been instrumental in exploring this conformational space. These computational approaches allow for the characterization of stable conformers, the determination of their relative energies, and the analysis of the geometric parameters that define them.[3][5]

Key Conformational Descriptors

The conformation of epiquinidine is primarily described by three key torsion (dihedral) angles, which dictate the spatial arrangement of the quinoline and quinuclidine moieties.[3][4]

-

T(1): C(4a')-C(4')-C(9)-C(8) - This angle describes the rotation around the C(4')-C(9) bond, defining the orientation of the quinoline ring relative to the C8-C9 bond.

-

T(2): C(4')-C(9)-C(8)-N(1) - This angle describes the rotation around the C8-C9 bond, which is a critical determinant of the overall shape.

-

T(3): H-O(9)-C(9)-C(8) - This angle defines the orientation of the hydroxyl hydrogen.

Based on the values of these torsion angles, conformations are systematically classified using the following nomenclature:[3][4]

-

syn/anti: Based on the T(1) torsion angle, describing the quinoline ring's position.

-

open/closed/hindered: Based on the T(2) torsion angle, this classification describes the orientation of the quinuclidine nitrogen's lone pair relative to the quinoline ring. In an "open" conformation, the lone pair points away from the ring, while in a "closed" conformation, it points towards it.[6]

-

alpha/beta/gamma: Based on the T(3) torsion angle, this describes the orientation of the C9-hydroxyl group's hydrogen atom.

Quantitative Conformational Data

A systematic and comprehensive study of the conformational spaces of Cinchona alkaloids, including epiquinidine, was performed using the semi-empirical PM3 method.[3][4] The lowest energy conformations of epiquinidine were identified as anti-open-alpha.[3][4] Furthermore, low-energy conformers featuring an intramolecular hydrogen bond between the quinuclidine nitrogen and the hydroxyl hydrogen (N(1)...H...O(9)) were found for epiquinidine.[3]

The following tables summarize the calculated data for the stable conformers of epiquinidine.

Table 1: Calculated Torsion Angles (in degrees) for Epiquinidine Conformers (PM3 Method)

| Conformer ID | Classification | T(1): C(4a')-C(4')-C(9)-C(8) | T(2): C(4')-C(9)-C(8)-N(1) | T(3): H-O(9)-C(9)-C(8) |

| EQD1 | anti-open-alpha | -143.5 | 170.9 | 65.2 |

| EQD2 | anti-open-beta | -152.0 | 175.4 | -62.4 |

| EQD3 | syn-open-alpha | 44.5 | -178.2 | 64.1 |

| EQD4 | syn-open-beta | 37.0 | -174.1 | -63.1 |

| EQD5 | anti-closed-gamma | -108.9 | -67.2 | 178.9 |

Data sourced from Caner et al., Chirality, 2003.[4] Note: The specific energy values were not detailed in the primary source, but the relative stability was established, identifying anti-open-alpha (EQD1) as the lowest energy conformation.

Computational Methodologies

The theoretical investigation of epiquinidine's conformational space involves a multi-step computational protocol. The methods range from rapid semi-empirical calculations for initial screening to more accurate but computationally expensive ab initio and DFT calculations for refinement.

Protocol 1: Semi-Empirical Conformational Search (e.g., PM3)

This method provides a fast and efficient way to explore the potential energy surface and identify a broad range of possible conformers.[5][7]

-

Initial Structure Generation: An initial 3D structure of epiquinidine is built using molecular modeling software.

-

Systematic Conformational Search: A systematic search is performed by rotating the key dihedral angles (T(1) and T(2)) in discrete steps (e.g., every 30 degrees) to generate a grid of starting geometries.

-

Geometry Optimization: Each generated structure is subjected to geometry optimization using the PM3 (Parametric Method 3) Hamiltonian.[8] This process finds the nearest local energy minimum on the potential energy surface.

-

Conformer Identification and Analysis: Duplicate structures are removed, and the unique conformers are analyzed based on their energy and geometric parameters (torsion angles). The lowest energy conformers are identified for further study.

-

Frequency Calculation: A harmonic frequency analysis is typically performed to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to calculate thermodynamic properties.[5]

Protocol 2: High-Level Ab Initio and DFT Refinement

To obtain more accurate energies and geometries for the low-energy conformers identified by semi-empirical methods, higher levels of theory are employed.[2][9]

-

Conformer Selection: The lowest-energy conformers from the PM3 search are used as starting points.

-

Geometry Optimization: Geometries are re-optimized using more robust methods. A common choice is Density Functional Theory (DFT) with a functional like B3LYP and a Pople-style basis set such as 6-31+G(d,p).[2][9][10] This basis set includes polarization (d,p) and diffuse (+) functions, which are important for describing non-covalent interactions like hydrogen bonds.

-

Single-Point Energy Calculation: For even higher accuracy, single-point energy calculations can be performed on the DFT-optimized geometries using methods like Møller–Plesset perturbation theory (e.g., MP2/6-31+G(d,p)).[2]

-

Solvation Effects: To simulate a more realistic environment, the effects of a solvent (e.g., chloroform or water) can be included using a continuum solvation model, such as the Polarizable Continuum Model (PCM), during the optimization or single-point energy calculation.[2]

-